molecular formula C26H45NO9 B14809978 (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol

Cat. No.: B14809978
M. Wt: 515.6 g/mol
InChI Key: DWLKMQFVKRZCFD-PULPLBKTSA-N
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Description

The compound (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[77212,503,8013,17]nonadecane-4,5,7,8,14-pentol is a complex organic molecule characterized by its intricate pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.

    Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at specific positions on the pentacyclic core. This step may involve the use of methanol and a catalyst such as sulfuric acid.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical research.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol: Similar structure but lacks the methoxymethyl group.

    (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(hydroxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

The presence of the methoxymethyl group in the compound provides unique chemical properties, such as increased solubility in organic solvents and potential for specific interactions with biological molecules. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C26H45NO9

Molecular Weight

515.6 g/mol

IUPAC Name

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol

InChI

InChI=1S/C26H45NO9/c1-7-27-10-14-18(35-5)19-23(2,16(34-4)8-15(28)24(19,11-27)12-33-3)13-9-25(31)20(29)17(13)26(14,32)21(30)22(25)36-6/h13-22,28-32H,7-12H2,1-6H3/t13-,14-,15-,16+,17-,18+,19+,20-,21+,22+,23-,24+,25-,26+/m1/s1

InChI Key

DWLKMQFVKRZCFD-PULPLBKTSA-N

Isomeric SMILES

CCN1C[C@@H]2[C@@H]([C@H]3[C@@]([C@H](C[C@H]([C@]3(C1)COC)O)OC)([C@@H]4C[C@]5([C@@H]([C@@H]4[C@@]2([C@H]([C@@H]5OC)O)O)O)O)C)OC

Canonical SMILES

CCN1CC2C(C3C(C(CC(C3(C1)COC)O)OC)(C4CC5(C(C4C2(C(C5OC)O)O)O)O)C)OC

Origin of Product

United States

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